2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile
Description
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile is a malononitrile derivative featuring a 2-chloro-1,3-thiazole moiety linked via a methoxy group to a 3-methoxyphenyl ring, which is further conjugated to a methylene-malononitrile group. This structure combines electron-withdrawing (chlorothiazole, malononitrile) and electron-donating (methoxyphenyl) components, making it a candidate for applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c1-20-14-5-10(4-11(6-17)7-18)2-3-13(14)21-9-12-8-19-15(16)22-12/h2-5,8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWLFGDKOVVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CN=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects. For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole derivatives, in general, have been found to exhibit diverse pharmacokinetic properties, which can be influenced by the specific substituents on the thiazole ring.
Biological Activity
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article summarizes the biological activity of this compound, drawing on diverse sources and highlighting key findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Molecular Weight : 294.71 g/mol
- CAS Number : 672950-06-0
The presence of the thiazole moiety combined with methoxy and malononitrile functional groups contributes to its biological properties.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The compound has been studied for its cytotoxic effects against different cancer types:
-
Cell Lines Tested :
- Human glioblastoma U251
- Human melanoma WM793
- Jurkat T cells
-
Findings :
- The compound demonstrated an IC50 value lower than that of doxorubicin, a standard chemotherapy drug, indicating potent cytotoxic activity against these cell lines .
- Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its anticancer efficacy .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:
- Activity Against Bacteria :
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is critical in understanding how modifications to the chemical structure affect biological activity:
| Modification | Effect on Activity |
|---|---|
| Presence of methoxy groups | Enhances cytotoxicity and antimicrobial properties |
| Substitution on thiazole ring | Essential for maintaining potency against cancer cell lines |
| Electron-withdrawing groups | Increases antibacterial activity |
Case Studies
Several studies have explored the biological activity of related compounds, providing context for understanding the potential of this compound:
- Study on Thiazole Derivatives :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on heterocyclic systems, substituents, and applications. Below is a detailed analysis:
Structural Analogues with Thiazole/Thiazolidine Moieties
- 2-((5-(2-(4-(Diphenylamino)phenyl)benzo[d]thiazol-5-yl)thiophen-2-yl)methylene)malononitrile (): Structure: Replaces the methoxyphenyl group with a diphenylamino-benzothiazole-thiophene system. Application: Used in dye-sensitized solar cells (DSSCs) due to its D-π-A (donor-π-acceptor) architecture. The extended π-conjugation enhances light absorption and charge transfer efficiency compared to the target compound’s simpler phenyl-thiazole framework .
- (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile (): Structure: Features a dithiazole ring and methylthio group instead of the methoxyphenyl-thiazole system. Application: Reported for antiviral activity, likely due to the chloro-dithiazole group’s electrophilic reactivity. The target compound’s chloro-thiazole may exhibit similar bioactivity but lacks the dithiazole’s sulfur-rich environment . Synthesis: Prepared via cycloaddition or halogenation routes, contrasting with the target compound’s likely condensation-based synthesis.
Pyrazole and Pyrazolone Derivatives
- 2-((1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile (): Structure: Substitutes the thiazole with a pyrazole ring. Properties: Pyrazole’s aromaticity and hydrogen-bonding capability may enhance thermal stability compared to thiazole-containing compounds. The melting point (254.7°C, ) of a related pyrazole-malononitrile derivative supports this . Application: Used in heterocyclic synthesis for agrochemicals or pharmaceuticals, whereas thiazole derivatives are more common in optoelectronics.
Furan-Based Analogues
- 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile (): Structure: Replaces thiazole with a furan ring. Electronic Effects: Furan’s oxygen atom is less electronegative than thiazole’s sulfur, reducing electron-withdrawing effects. This may diminish malononitrile’s acceptor strength in photovoltaic applications . Molecular Weight: 284.7 g/mol vs. the target compound’s higher mass (~350–400 g/mol), affecting solubility and crystallization behavior.
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Melting Point (°C) | Application | Reference |
|---|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₁ClN₂O₂S | ~354.8 | Chlorothiazole, Methoxyphenyl | N/A | Research (Potential) | |
| 2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile | C₁₅H₉ClN₂O₂ | 284.7 | Furan, Chloromethoxyphenyl | N/A | Materials Science | |
| (Z)-2-{(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)aminomethylene}malononitrile | C₆HClN₄S₃ | 268.7 | Dithiazole, Methylthio | N/A | Antiviral Agents | |
| 2-((1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)methylene)malononitrile | C₂₀H₁₃ClN₄O | 376.8 | Pyrazole, Chlorophenyl | 254.7 (Analog) | Heterocyclic Synthesis |
Key Research Findings
Thiazole vs. Thiadiazole in Optoelectronics: Thiazole-based malononitriles (e.g., DTTz) exhibit comparable efficiency to thiadiazole derivatives (DTDCTB) in solar cells, suggesting the target compound’s thiazole-methoxy architecture could be optimized for similar performance .
Synthetic Flexibility: Pyrazole- and furan-based analogs demonstrate the adaptability of malononitrile chemistry, enabling tailored properties for diverse applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
